molecular formula C18H25Cl3N2O5S B11984158 Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate

Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate

Cat. No.: B11984158
M. Wt: 487.8 g/mol
InChI Key: QZTACTFWFAODBA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate involves multiple steps, typically starting with the preparation of the thiophene ring. The thiophene ring is then functionalized with various substituents through a series of reactions, including halogenation, amination, and esterification .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized thiophene derivative, while reduction could produce a simpler, more hydrogenated compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action for Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to specific proteins or enzymes .

Properties

Molecular Formula

C18H25Cl3N2O5S

Molecular Weight

487.8 g/mol

IUPAC Name

diethyl 3-methyl-5-[[2,2,2-trichloro-1-(2,2-dimethylpropanoylamino)ethyl]amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C18H25Cl3N2O5S/c1-7-27-13(24)10-9(3)11(14(25)28-8-2)29-12(10)22-15(18(19,20)21)23-16(26)17(4,5)6/h15,22H,7-8H2,1-6H3,(H,23,26)

InChI Key

QZTACTFWFAODBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(C(Cl)(Cl)Cl)NC(=O)C(C)(C)C

Origin of Product

United States

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